molecular formula C23H20N2O B14727408 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 5468-13-3

3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Katalognummer: B14727408
CAS-Nummer: 5468-13-3
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: UPPBQHNCWJLYHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with the molecular formula C23H20N2O It is a member of the pyrrol-2-one family, characterized by a pyrrole ring fused with a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the reaction of aniline with 4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.

Wissenschaftliche Forschungsanwendungen

3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Anilino-4-methyl-1,5-diphenyl-5H-pyrrol-2-one
  • 3-Anilino-4-methyl-1,5-diphenyl-1H-pyrrol-2-one

Uniqueness

3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5468-13-3

Molekularformel

C23H20N2O

Molekulargewicht

340.4 g/mol

IUPAC-Name

4-anilino-3-methyl-1,2-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H20N2O/c1-17-21(24-19-13-7-3-8-14-19)23(26)25(20-15-9-4-10-16-20)22(17)18-11-5-2-6-12-18/h2-16,22,24H,1H3

InChI-Schlüssel

UPPBQHNCWJLYHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.